1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.
Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline: This compound also contains a morpholine ring and a triazole moiety but differs in its overall structure and functional groups.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound features a thiadiazole ring and sulfonyl group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N5O/c10-9(1-2-9)7-11-8(13-12-7)14-3-5-15-6-4-14/h1-6,10H2,(H,11,12,13) |
InChI Key |
MFLOBBNFIXDETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=NN2)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.